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molecular formula C11H11N3O3 B8329128 2-Methyl-5-nitro-indole-1-carboxylic acid methylamide

2-Methyl-5-nitro-indole-1-carboxylic acid methylamide

Cat. No. B8329128
M. Wt: 233.22 g/mol
InChI Key: LTOMGQMLKHOADC-UHFFFAOYSA-N
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Patent
US06833456B2

Procedure details

A 2.0 M solution of methylamine in THF (25 ml, 50 mmole) was added to a solution of 2-methyl-5-nitro-1-(4-nitrophenoxycarbonyl)indole 1a (2.11 g, 6.2 mmole) in THF (240 ml). The resultant reaction mixture was stirred at ambient temperature for 4 hours prior to removal of the solvent by concentration, in vacuo. The residue obtained was partitioned between EtOAc (200 ml) and H2O (200 ml). The layers were separated and the aqueous phase was extracted with EtOAc (2×100 ml). The combined organic extracts were washed with sat'd NaHCO3 (150 ml), dried over Na2SO4 and concentrated, in vacuo, to give a yellow solid which was suspended in Et2O (35 ml), filtered and washed with Et2O (2×20 ml) to give 1.17 g (81%) of a pale yellow solid. 1H NMR (DMSO-d6): δ 8.52 (1H, q, J=4.5 Hz), 8.46 (1H, d, J=2.3 Hz), 8.03 (1H, dd, J=2.3, 9.1 Hz), 7.71 (1H, d, J=9.1 Hz), 6.62 (1H, s), 2.89 (3H, d, J=4.5 Hz), 2.51 (3H, s). Anal. Calcd. for C11H13N3O3: C, 56.65; H, 4.75; N, 18.02. Found: C, 56.56; H, 4.78; N, 17.82.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-5-nitro-1-(4-nitrophenoxycarbonyl)indole
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH3:3][C:4]1[N:5]([C:16]([O:18]C2C=CC([N+]([O-])=O)=CC=2)=O)[C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([N+:13]([O-:15])=[O:14])=[CH:8][CH:7]=2>C1COCC1.CCOCC>[CH3:1][NH:2][C:16]([N:5]1[C:6]2[C:11](=[CH:10][C:9]([N+:13]([O-:15])=[O:14])=[CH:8][CH:7]=2)[CH:12]=[C:4]1[CH3:3])=[O:18]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
2-methyl-5-nitro-1-(4-nitrophenoxycarbonyl)indole
Quantity
2.11 g
Type
reactant
Smiles
CC=1N(C2=CC=C(C=C2C1)[N+](=O)[O-])C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
to removal of the solvent
CONCENTRATION
Type
CONCENTRATION
Details
by concentration
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc (200 ml) and H2O (200 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (2×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with sat'd NaHCO3 (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with Et2O (2×20 ml)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CNC(=O)N1C(=CC2=CC(=CC=C12)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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